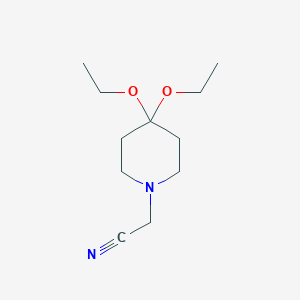
N-Methyl Zonisamide
描述
N-Methyl Zonisamide is a compound with the molecular formula C9H10N2O3S and a molecular weight of 226.25 g/mol . It is categorized under Impurity Standards . The chemical name for N-Methyl Zonisamide is 1-(benzo[d]isoxazol-3-yl)-N-methyl methanesulfonamide .
Molecular Structure Analysis
The molecular structure of N-Methyl Zonisamide is represented by the formula C9H10N2O3S . The compound is a 1,2 benzisoxazole derivative . More detailed structural analysis may require advanced techniques such as NMR or Mass Spectrometry .Chemical Reactions Analysis
While specific chemical reactions involving N-Methyl Zonisamide are not available, zonisamide, a related compound, has been studied extensively. It has been found to have significant anticonvulsant properties, which are believed to be due to its ability to block repetitive firing of voltage-sensitive sodium channels and reduce voltage-sensitive T-type calcium currents .科学研究应用
Neuroprotective Effects
Parkinson's Disease Treatment
N-Methyl Zonisamide (Zonisamide) has been shown to improve clinical outcomes in Parkinson's disease (PD) patients when used as an adjunct therapy. It inhibits monoamine oxidase B (MAO-B) activity and protects dopaminergic neurons in mouse models of PD (Sonsalla et al., 2010). Additionally, zonisamide provides neuroprotection against endoplasmic reticulum (ER) stress-induced neuronal cell damage, both in vitro and in vivo, suggesting a mechanism involving caspase-3 (Tsujii et al., 2015).
Antiepileptic and Neuroprotective Properties
Zonisamide blocks T-type calcium channels in cultured neurons, suggesting its efficacy against seizures and potential neuroprotective properties (Suzuki et al., 1992). Its ability to inhibit nitric oxide synthase activity and scavenge free radicals further contributes to its neuroprotective role (Noda et al., 1999), (Mori et al., 1998).
Mechanisms of Action
Ion Channel Interference
Zonisamide affects neuronal signaling by interfering with ion channels. It inhibits the amplitude and propagation of field excitatory postsynaptic potentials (fEPSP) in rat frontal cortex, suggesting a postsynaptic mechanism of action, potentially through AMPA receptors (Huang et al., 2005).
Effects on Dopamine Turnover
Zonisamide increases dopamine turnover in the striatum of mice and common marmosets treated with MPTP, indicating a role in managing dopamine-related neurological disorders (Yabe et al., 2009).
Clinical Relevance
Antiepileptic Efficacy
Zonisamide has proven efficacy in the treatment of partial seizures and shows potential in managing other generalised seizure types (Peters & Sorkin, 1993).
Pharmacokinetics and Interactions
It has favorable pharmacokinetic properties for clinical use, with rapid and complete absorption and a long half-life. However, it may interact with other antiepileptic drugs, necessitating dosage adjustments (Leppik, 2004), (Mimaki, 1998).
未来方向
Future directions for the study of compounds like N-Methyl Zonisamide could involve the combined implementation of therapeutic drug monitoring with genetic panels for proper diagnosis, pharmacogenetic tests where relevant, and the use of biochemical markers. These approaches could contribute to personalized treatment and are clinically relevant for an optimal treatment outcome with antiseizure medications in various patient groups .
属性
IUPAC Name |
1-(1,2-benzoxazol-3-yl)-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c1-10-15(12,13)6-8-7-4-2-3-5-9(7)14-11-8/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLCNEUQVNHBJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=NOC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500736 | |
| Record name | 1-(1,2-Benzoxazol-3-yl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl Zonisamide | |
CAS RN |
68292-02-4 | |
| Record name | N-Methyl zonisamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068292024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1,2-Benzoxazol-3-yl)-N-methylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYL ZONISAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24E57LD622 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1S,3AR,6AS)-2-((S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B124157.png)



![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)





